molecular formula C7H8ClN B016415 2-Chloro-4-ethylpyridine CAS No. 40325-11-9

2-Chloro-4-ethylpyridine

Cat. No.: B016415
CAS No.: 40325-11-9
M. Wt: 141.6 g/mol
InChI Key: WCZPTMALUBBXRK-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fourth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-ethylpyridine can be synthesized through several methods. One common method involves the chlorination of 4-ethylpyridine using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

2-Chloro-4-ethylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    2-Chloropyridine: Similar structure but lacks the ethyl group.

    4-Ethylpyridine: Similar structure but lacks the chlorine atom.

    2-Chloro-5-ethylpyridine: Similar structure with the ethyl group at the fifth position.

Uniqueness: 2-Chloro-4-ethylpyridine is unique due to the specific positioning of the chlorine and ethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various applications.

Properties

IUPAC Name

2-chloro-4-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZPTMALUBBXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394697
Record name 2-chloro-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40325-11-9
Record name 2-chloro-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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